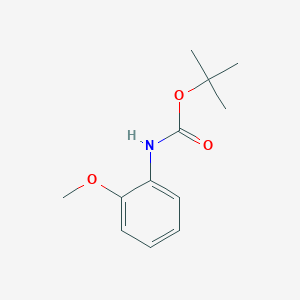

tert-butyl N-(2-methoxyphenyl)carbamate

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

tert-butyl N-(2-methoxyphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-12(2,3)16-11(14)13-9-7-5-6-8-10(9)15-4/h5-8H,1-4H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHSWMVURURVRDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=CC=C1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90406855 | |

| Record name | Tert-butyl 2-methoxyphenylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90406855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154150-18-2 | |

| Record name | Tert-butyl 2-methoxyphenylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90406855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 154150-18-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Tert Butyl N 2 Methoxyphenyl Carbamate

Precursor Synthesis and Functional Group Transformations

The primary precursor for tert-butyl N-(2-methoxyphenyl)carbamate is 2-methoxyaniline. The synthesis of this precursor typically involves a classical two-step approach starting from anisole (B1667542): an electrophilic aromatic substitution followed by a reduction.

The synthesis of 2-methoxyaniline often commences with the nitration of anisole. chemistrysteps.com This electrophilic aromatic substitution reaction is typically carried out using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). youtube.comyoutube.com The methoxy (B1213986) group (-OCH₃) on the anisole ring is an activating, ortho-, para-directing group. This results in the formation of a mixture of 2-nitroanisole (B33030) and 4-nitroanisole, which must then be separated to isolate the desired ortho isomer.

Once 2-nitroanisole is isolated, the next crucial step is the reduction of the nitro group (-NO₂) to an amino group (-NH₂). Several effective methods are available for this transformation: youtube.com

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) with a metal catalyst, such as palladium on carbon (Pd/C). It is a clean and efficient process but can sometimes affect other functional groups in the molecule. youtube.com

Metal-Acid Systems: A widely used and robust method involves the use of metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid, typically hydrochloric acid (HCl). chemistrysteps.com

Other Reducing Agents: Milder conditions can be achieved using reagents like stannous chloride (SnCl₂) in ethanol (B145695) or iron powder in the presence of a weak acid like acetic acid. youtube.com

The successful execution of this nitration-reduction sequence provides the key precursor, 2-methoxyaniline, ready for the subsequent carbamoylation step.

Carbamoylation, in this context, refers to the introduction of the tert-butoxycarbonyl (Boc) group onto the nitrogen atom of 2-methoxyaniline. This N-Boc protection is a common strategy in multi-step synthesis to moderate the reactivity of the amino group. nih.gov The most prevalent reagent for this transformation is di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). nih.govresearchgate.net

Optimization of Synthetic Routes and Yield Enhancement for this compound

Achieving high yields and purity is paramount in chemical synthesis. For this compound, optimization focuses on both catalytic systems and the fine-tuning of reaction conditions for the N-Boc protection step.

While the N-Boc protection of anilines can proceed with a stoichiometric amount of base, the use of catalysts can significantly enhance reaction efficiency, reduce reaction times, and allow for milder conditions. A variety of catalysts have been shown to be effective for the N-tert-butoxycarbonylation of amines, and these principles are applicable to the synthesis of the target compound. researchgate.net

Some effective catalytic systems include:

Iodine (I₂): A catalytic amount of iodine can facilitate the protection of various amines under solvent-free conditions at room temperature. organic-chemistry.org

Acid Catalysts: Perchloric acid adsorbed on silica (B1680970) gel (HClO₄–SiO₂) has been reported as a highly efficient and reusable catalyst for this transformation. organic-chemistry.org

Ionic Liquids: Certain ionic liquids have been shown to catalyze N-Boc protection with excellent chemoselectivity. organic-chemistry.orgresearchgate.net

Nanoparticles: Nanocerium oxide has been utilized as a green and efficient catalyst for the chemoselective N-tert-butoxycarbonylation of amines. researchgate.net

The following table compares various catalysts used for the N-Boc protection of aniline (B41778), a model substrate, which demonstrates the potential for these systems in the synthesis of this compound.

| Catalyst | Time (min) | Yield (%) | Conditions |

|---|---|---|---|

| None | 180 | Trace | RT, Solvent-free |

| InCl₃ | 120 | 50 | RT, Solvent-free |

| Bi(OTf)₃ | 120 | 45 | RT, Solvent-free |

| [C₆(mpy)₂][CoCl₄]²⁻ (Ionic Liquid) | 10 | 96 | RT, CH₂Cl₂ |

| HClO₄–SiO₂ | 15 | 98 | RT, Solvent-free |

Data adapted from various sources on N-Boc protection of aniline. organic-chemistry.orgresearchgate.net

Beyond catalysts, the optimization of fundamental reaction parameters is crucial for maximizing the yield and purity of this compound.

Temperature: The N-Boc protection reaction is often exothermic. While some procedures use slightly elevated temperatures (e.g., 40-60°C) to ensure completion, many syntheses are performed at room temperature or are cooled to 0°C to control the reaction rate and minimize the formation of byproducts. researchgate.netresearchgate.net

Solvents: The choice of solvent is critical for ensuring that all reactants are soluble and can interact effectively. Common solvents for this reaction include dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), acetonitrile, and dioxane. researchgate.netorgsyn.orggoogle.com The polarity and aprotic nature of these solvents are well-suited for the reaction mechanism.

Bases: The selection of the base can influence the reaction rate and outcome. Organic bases like triethylamine (B128534) (Et₃N) and N,N-Diisopropylethylamine (DIPEA) are frequently used due to their solubility in organic solvents. researchgate.netresearchgate.net In some cases, inorganic bases such as sodium hydroxide (B78521) or potassium hydroxide in a biphasic system or with a phase-transfer catalyst may be employed. google.comgoogle.com

The interplay of these conditions is summarized in the table below, showing examples from related syntheses.

| Base | Solvent | Temperature | Yield (%) | Reference Context |

|---|---|---|---|---|

| Triethylamine, DMAP | Not specified | 40°C | High | Acylation of a substituted aniline researchgate.net |

| Et₃N (Triethylamine) | DCM | 0°C to RT | 92 | Synthesis of a similar carbamate (B1207046) researchgate.net |

| Sodium Hydroxide | Dioxane/Water | Not specified | High | Boc protection of 2-bromoethylamine (B90993) google.com |

| Potassium Hydroxide | Ethyl Acetate | 0-20°C | High | PTC alkylation of a carbamate google.com |

Development of Novel and Efficient Synthetic Pathways for this compound

Research continues to seek more efficient, economical, and environmentally friendly methods for carbamate synthesis. A significant development in N-Boc protection is the use of catalyst-free systems in aqueous media. nih.gov One such protocol describes the N-tert-butoxycarbonylation of various amines using (Boc)₂O in a water-acetone mixture at room temperature. nih.gov This approach offers several advantages:

Environmental Benignity: It reduces the reliance on volatile and often toxic organic solvents.

Simplicity: The absence of a catalyst simplifies the reaction setup and workup procedures.

High Chemoselectivity: The reaction proceeds with high selectivity for the amino group, avoiding side reactions and yielding pure products. nih.gov

This "on-water" methodology represents a substantial advancement and provides a green alternative to traditional methods for synthesizing this compound.

Chemical Reactivity and Transformation Pathways of Tert Butyl N 2 Methoxyphenyl Carbamate

Deprotection Strategies for the tert-Butyl Carbamate (B1207046) Group

The tert-butyloxycarbonyl (Boc) group is one of the most common protecting groups for amines due to its stability under a wide range of conditions and the numerous methods available for its removal. The cleavage of the Boc group from tert-butyl N-(2-methoxyphenyl)carbamate proceeds via the cleavage of the carbamate C-O bond, liberating the free amine, carbon dioxide, and a tert-butyl cation, which typically forms isobutylene (B52900).

The most conventional method for Boc group removal is through acid catalysis. mdpi.com Strong acids like trifluoroacetic acid (TFA), often in a solvent such as dichloromethane (B109758) (DCM), or hydrogen chloride (HCl) in solvents like dioxane, methanol (B129727), or ethyl acetate, are frequently employed. rsc.org The mechanism involves the protonation of the carbonyl oxygen of the carbamate, which weakens the tert-butyl C-O bond. This is followed by the departure of the stable tert-butyl cation and subsequent decarboxylation to yield the protonated amine.

A significant drawback of this method is the generation of the electrophilic tert-butyl cation. nih.gov This cation can react with nucleophilic sites on the substrate or product, leading to unwanted alkylation by-products, particularly with electron-rich aromatic rings. nih.gov To mitigate this, scavengers such as anisole (B1667542), thioanisole, or triethylsilane are often added to the reaction mixture to trap the tert-butyl cation.

The harshness of strong acids can be incompatible with sensitive functional groups elsewhere in a molecule, prompting the development of milder and more selective deprotection strategies.

Lewis Acids: Lewis acids such as zinc bromide (ZnBr₂) in DCM have been explored for the chemoselective hydrolysis of tert-butyl esters, although their effectiveness on N-Boc groups can vary, with some studies reporting cleavage of both groups. capes.gov.br

Oxalyl Chloride in Methanol: A mild and selective method for the deprotection of tert-butyl carbamates utilizes oxalyl chloride in methanol at room temperature. rsc.orgresearchgate.net This approach is tolerant of many functional groups and proceeds in good to excellent yields. The proposed mechanism involves the electrophilic character of oxalyl chloride. researchgate.net This method has been shown to be effective for a diverse range of substrates, including aromatic, aliphatic, and heterocyclic carbamates. rsc.orgresearchgate.net

Basic and Nucleophilic Conditions: While the Boc group is generally stable to bases, certain conditions can effect its removal. Tetra-n-butylammonium fluoride (B91410) (Bu₄NF) in tetrahydrofuran (B95107) (THF) has been reported as a mild reagent for cleaving carbamates, including the Boc group on indole (B1671886) derivatives. pearson.com Additionally, basic conditions such as aqueous methanolic potassium carbonate under reflux can be effective for deprotecting N-Boc heteroaromatic compounds. digitellinc.com

Thermolytic and Catalytic Methods: Thermal cleavage can be achieved, sometimes accelerated by microwave-assisted conditions in solvents like 2,2,2-trifluoroethanol (B45653) (TFE). digitellinc.com Heterogeneous catalysts, including montmorillonite (B579905) K10 clay and phosphomolybdic acid supported on silica (B1680970) gel, offer alternatives that simplify product purification through simple filtration. digitellinc.comucla.edu A deep eutectic solvent composed of choline (B1196258) chloride and p-toluenesulfonic acid has also been demonstrated as an efficient and sustainable medium and catalyst for N-Boc deprotection. digitellinc.com

| Method | Reagents & Conditions | Key Features | Citation |

|---|---|---|---|

| Standard Acidic | TFA/DCM or HCl/Dioxane, rt | Common, effective; risk of t-butylation side reactions. | nih.gov |

| Mild Acidic | Oxalyl Chloride, MeOH, rt, 1-4 h | High yields, tolerates diverse functional groups. | rsc.orgresearchgate.net |

| Lewis Acidic | ZnBr₂, DCM, rt | Can offer chemoselectivity, but may cleave other acid-labile groups. | capes.gov.br |

| Nucleophilic | Bu₄NF, THF, reflux | Mild conditions, particularly for heteroaromatic substrates. | pearson.com |

| Basic | K₂CO₃, aq. MeOH, reflux | Useful for base-stable substrates. | digitellinc.com |

| Heterogeneous Catalysis | Montmorillonite K10 clay or PMA/SiO₂ | Catalyst is easily removed by filtration. | digitellinc.comucla.edu |

| Deep Eutectic Solvent | Choline Chloride/p-TSA, rt | Environmentally sustainable; solvent acts as catalyst. | digitellinc.com |

Reactions Involving the Amino Functionality of the Carbamic Acid Moiety

The nitrogen atom in the carbamate is generally non-nucleophilic due to the electron-withdrawing effect of the Boc group. However, transformations can be achieved through activation, typically by deprotonation with a strong base, or via reactions that proceed through an alternative intermediate.

Direct acylation of the carbamate nitrogen is challenging. However, innovative one-pot methods have been developed to convert N-Boc protected amines into amides. One such protocol involves the in situ generation of an isocyanate intermediate from the N-Boc amine using 2-chloropyridine (B119429) and trifluoromethanesulfonyl anhydride. rsc.org This highly reactive intermediate is then trapped with a Grignard reagent to afford the corresponding amide in high yield. This transformation effectively achieves the acylation of the original amino group in a single step without prior deprotection. rsc.org

Alternatively, the nitrogen can be rendered nucleophilic by deprotonation with a strong organolithium base. This lithiated intermediate can then react with various electrophiles, including alkylating agents. researchgate.net

The N-Boc group can participate in cyclization reactions to form various nitrogen-containing heterocycles, often requiring prior activation of a tethered reaction partner. Electrophile-initiated cyclizations are a powerful strategy for synthesizing nitrogen heterocycles from substrates containing a pendant alkene. digitellinc.com For instance, homoallylic N-tert-butylcarbamates can undergo cyclization when treated with electrophiles like halosuccinimides or molecular halogens, leading to the formation of substituted heterocyclic rings. digitellinc.com

Another advanced strategy involves the intramolecular reaction of an α-amino carbanion, generated by lithiation of an N-Boc protected amine, with an in situ generated aryne. researchgate.net This method facilitates the synthesis of complex ring systems such as 1-aryl-2,3,4,5-tetrahydro-1H-2-benzazepines under transition-metal-free conditions. researchgate.net

Reactivity of the Methoxyphenyl Moiety

The aromatic ring of this compound is susceptible to electrophilic substitution, and the regiochemical outcome is governed by the directing effects of the two substituents: the methoxy (B1213986) group (-OCH₃) and the carbamate group (-NHBoc).

The methoxy group is a strongly activating, ortho, para-director due to its ability to donate electron density to the ring via resonance. The carbamate group is also considered an activating, ortho, para-directing group. However, the most powerful application of the carbamate group in modifying the aromatic ring is through Directed ortho-Metalation (DoM). nih.gov The carbamate functionality is an excellent directed metalation group (DMG), capable of coordinating with strong bases like alkyllithiums (e.g., n-BuLi, s-BuLi) and directing deprotonation specifically to the ortho position. nih.govuwindsor.ca

In this compound, the carbamate at position 1 and the methoxy group at position 2 can direct metalation. The carbamate is generally a stronger DMG than the methoxy group. nih.gov Therefore, treatment with a strong base like n-butyllithium is expected to deprotonate the C6 position, which is ortho to the powerful carbamate DMG. The resulting aryllithium species can then be quenched with a wide variety of electrophiles (E⁺), such as aldehydes, ketones, alkyl halides, or CO₂, to introduce a new substituent at the C6 position with high regioselectivity. researchgate.net This two-step sequence of ortho-lithiation followed by electrophilic quench is a highly effective strategy for synthesizing polysubstituted aromatic compounds. researchgate.net

Directed Metalation Strategies and Functionalization (e.g., Lithiation)

The carbamate functional group is a powerful tool in synthetic organic chemistry, primarily due to its ability to act as a directed metalation group (DMG). This strategy, known as Directed ortho Metalation (DoM), allows for the regioselective functionalization of aromatic rings. In the context of this compound, the carbamate moiety directs deprotonation to the positions ortho to itself. However, the presence of the methoxy group, another well-known DMG, introduces a competitive aspect to the regioselectivity of the lithiation process.

The general mechanism of a DoM reaction involves the coordination of a strong organolithium base, such as n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi), to the heteroatom of the DMG. acs.org This initial complexation brings the base into close proximity to an ortho-proton, facilitating its abstraction and forming a thermodynamically stable ortho-lithiated intermediate. nih.govuwindsor.ca This intermediate can then be trapped by a variety of electrophiles to introduce a wide range of functional groups onto the aromatic ring. researchgate.net

For this compound, two primary sites are available for directed lithiation: C-3 (ortho to the carbamate and meta to the methoxy group) and C-6 (ortho to the methoxy group and meta to the carbamate). The relative directing power of the carbamate and methoxy groups determines the major product. The O-carbamate group is generally considered one of the most powerful DMGs, often overriding the directing influence of groups like methoxy. nih.gov Therefore, lithiation is expected to occur preferentially at the C-3 position.

The process typically involves treating the substrate with an alkyllithium reagent at low temperatures (e.g., -78 °C) in an ethereal solvent like tetrahydrofuran (THF). acs.org The resulting aryllithium species is a potent nucleophile that can react with various electrophiles.

Table 1: Potential Electrophilic Quenching of ortho-Lithiated this compound

| Electrophile | Reagent Example | Resulting Functional Group |

| Carbon dioxide | CO₂ (gas or solid) | Carboxylic acid |

| Aldehydes/Ketones | Acetone, Benzaldehyde | Secondary/Tertiary alcohol |

| Alkyl halides | Methyl iodide | Methyl group |

| Disulfides | Dimethyl disulfide | Methylthio group |

| Iodine | I₂ | Iodo group |

| Borates | Trimethyl borate | Boronic acid |

The resulting functionalized products can serve as versatile intermediates for further synthetic transformations.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

Palladium-catalyzed cross-coupling reactions are fundamental carbon-carbon bond-forming methods in modern organic synthesis. nih.gov The Suzuki-Miyaura coupling, which joins an organoboron compound with an organic halide or triflate, is particularly widely used due to its mild reaction conditions and the commercial availability and stability of boronic acids. nih.govyoutube.com

For this compound to participate in a Suzuki-Miyaura coupling, it must first be converted into a suitable coupling partner, typically an aryl halide or triflate. This can be achieved through the directed metalation strategy described previously, followed by quenching with a halogenating agent (e.g., I₂ or Br₂). For instance, lithiation at the C-3 position followed by reaction with iodine would yield tert-butyl N-(3-iodo-2-methoxyphenyl)carbamate.

This aryl iodide can then be coupled with a variety of aryl, heteroaryl, or vinyl boronic acids or their corresponding esters. The catalytic cycle for the Suzuki-Miyaura reaction generally involves three key steps: princeton.edu

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide bond of the aryl halide.

Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex, a step that requires a base.

Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the palladium(0) catalyst. youtube.com

The choice of ligand for the palladium catalyst is crucial for the reaction's success, with bulky, electron-rich phosphine (B1218219) ligands often providing the best results for coupling challenging substrates. nih.govmit.edu

Table 2: Representative Suzuki-Miyaura Coupling Reaction

| Aryl Halide | Boronic Acid | Palladium Catalyst/Ligand | Base | Product |

| tert-Butyl N-(3-iodo-2-methoxyphenyl)carbamate | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | tert-Butyl N-(2-methoxy-[1,1'-biphenyl]-3-yl)carbamate |

| tert-Butyl N-(3-iodo-2-methoxyphenyl)carbamate | 4-Methylphenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | tert-Butyl N-(2-methoxy-4'-methyl-[1,1'-biphenyl]-3-yl)carbamate |

This methodology allows for the synthesis of complex biaryl structures, which are prevalent in pharmaceuticals and materials science. nih.gov

Thermal Decomposition and Stability Studies of tert-Butyl N-Arylcarbamates

The thermal stability of carbamates is a critical consideration in their synthesis, purification, and application, particularly in fields like polymer chemistry. Studies on the thermal decomposition of tert-butyl N-arylcarbamates have shown that these compounds undergo a first-order decomposition process at elevated temperatures. cdnsciencepub.com

When heated in a high-boiling solvent such as diphenyl ether (at approximately 177.5 °C), tert-butyl N-arylcarbamates decompose to yield three primary products: the corresponding aniline (B41778) derivative, carbon dioxide, and isobutylene. cdnsciencepub.com This decomposition pathway is distinct from that of carbamates derived from primary or secondary alcohols, which often yield isocyanates and alcohols.

The proposed mechanism for this decomposition is a cyclic, concerted process, as illustrated below for the parent tert-butyl N-phenylcarbamate:

The reaction rate is influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups on the aryl ring increase the rate of decomposition, while electron-donating groups decrease it. This relationship can be quantified using the Hammett equation, which shows a positive rho (ρ) value, indicating that the reaction is facilitated by a decrease in electron density at the reaction center. For a series of meta- and para-substituted tert-butyl N-phenylcarbamates, a Hammett plot yielded a ρ value of +0.54. cdnsciencepub.com

This suggests that for this compound, the electron-donating methoxy group would likely result in a slower decomposition rate compared to the unsubstituted tert-butyl N-phenylcarbamate under identical conditions.

Table 3: Decomposition Products of tert-Butyl N-Arylcarbamates

| Starting Material | Major Decomposition Products |

| tert-Butyl N-phenylcarbamate | Aniline, Carbon dioxide, Isobutylene |

| tert-Butyl N-(4-chlorophenyl)carbamate | 4-Chloroaniline, Carbon dioxide, Isobutylene |

| This compound | 2-Methoxyaniline, Carbon dioxide, Isobutylene |

These stability studies are essential for understanding the thermal limits of these compounds and for designing thermally robust materials or synthetic processes. rsc.org

Advanced Spectroscopic and Structural Elucidation of Tert Butyl N 2 Methoxyphenyl Carbamate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic compounds. Analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of each atom's position within the tert-butyl N-(2-methoxyphenyl)carbamate molecule.

The ¹H NMR spectrum provides detailed information about the proton environments. The tert-butyl group characteristically appears as a sharp singlet, integrating to nine protons, due to the magnetic equivalence of the methyl groups. The methoxy (B1213986) group also produces a distinct singlet, integrating to three protons. The protons on the aromatic ring exhibit more complex splitting patterns due to spin-spin coupling with their neighbors, appearing as multiplets in the aromatic region of the spectrum. The amine proton (N-H) typically presents as a broad singlet, its chemical shift being sensitive to solvent and concentration.

The ¹³C NMR spectrum reveals the number of unique carbon environments. Key signals include those from the tert-butyl group (one quaternary and one methyl carbon), the methoxy carbon, the six distinct aromatic carbons, and the carbonyl carbon of the carbamate (B1207046) group. The chemical shifts of the aromatic carbons are influenced by the electronic effects of both the methoxy and the N-Boc substituents. For instance, the carbon atom directly attached to the oxygen of the methoxy group is typically shifted downfield.

While specific, experimentally verified spectral data for this compound is not detailed in the surveyed literature, expected chemical shifts can be predicted based on the analysis of closely related compounds, such as tert-butyl (2-nitrophenyl)carbamate and tert-butyl (4-methoxyphenyl)carbamate. rsc.org

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -C(CH₃)₃ | ~1.5 | Singlet | 9H |

| -OCH₃ | ~3.8 | Singlet | 3H |

| Aromatic C-H | ~6.8 - 8.1 | Multiplet | 4H |

| N-H | Variable | Broad Singlet | 1H |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Group | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -C(CH₃)₃ | ~28 |

| -OCH₃ | ~55 |

| -C(CH₃)₃ | ~80-82 |

| Aromatic C | ~110 - 148 |

| C=O | ~153 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural insights from its fragmentation patterns. The molecular formula for this compound is C₁₂H₁₇NO₃, corresponding to a molecular weight of approximately 223.27 g/mol .

Upon ionization in a mass spectrometer, typically by electron impact (EI), the molecule forms a molecular ion (M⁺•) which can then undergo fragmentation. The fragmentation of N-Boc protected compounds is well-characterized and follows predictable pathways. doaj.org A primary fragmentation route involves the loss of isobutylene (B52900) (C₄H₈) from the tert-butyl group, a neutral loss of 56 mass units. Another common pathway is the cleavage of the entire Boc group, leading to the formation of the protonated aniline (B41778) derivative. The tert-butyl cation (C₄H₉⁺) itself is a very stable carbocation and often appears as a prominent peak, sometimes the base peak, at m/z 57. doaj.org

Key fragmentation pathways for this compound include:

Loss of isobutylene: The molecular ion at m/z 223 undergoes cleavage to lose a neutral isobutylene molecule, resulting in a fragment ion [M - 56]⁺ at m/z 167.

Formation of the 2-methoxyanilinium ion: Subsequent loss of carbon dioxide (CO₂) from the m/z 167 fragment leads to the formation of the 2-methoxyanilinium ion at m/z 123.

Formation of the tert-butyl cation: Direct cleavage can produce the highly stable tert-butyl cation at m/z 57.

Table 3: Major Predicted Mass Fragments for this compound

| m/z | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 223 | [M]⁺• (Molecular Ion) | - |

| 167 | [M - C₄H₈]⁺• | Loss of isobutylene |

| 123 | [C₇H₉NO]⁺• | Loss of isobutylene and CO₂ |

| 57 | [C₄H₉]⁺ | tert-butyl cation |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which govern the crystal packing.

A thorough search of the available scientific literature and crystallographic databases did not yield a reported crystal structure for the specific compound this compound. Therefore, detailed experimental data on its solid-state conformation, crystal system, space group, and unit cell dimensions are not available at this time. The determination of its crystal structure would require future experimental work involving single-crystal X-ray diffraction analysis.

Mechanistic and Theoretical Investigations of Carbamate Reactivity

Computational Chemistry Approaches for Reaction Pathway Elucidation (ab initio, DFT)

Computational chemistry, particularly through ab initio calculations and Density Functional Theory (DFT), serves as a powerful tool for elucidating the reaction pathways of carbamates. These methods are employed to map potential energy surfaces, identify intermediates and transition states, and calculate activation energies, offering insights that are often difficult to obtain experimentally.

For instance, ab initio and DFT studies on the formation of carbamates from amines and carbon dioxide have been conducted to determine the most likely reaction mechanisms. These investigations explore possibilities such as single-step, third-order reactions versus two-step zwitterionic mechanisms. While the specific energetic details would be unique to tert-butyl N-(2-methoxyphenyl)carbamate due to the electronic and steric influence of the 2-methoxyphenyl group, the fundamental pathways considered would be similar.

DFT calculations have also been successfully used to investigate the conformational landscape of carbamates, revealing that the carbamate (B1207046) units are generally planar due to the delocalization of π-electrons. Such analyses for this compound would help in understanding its stable conformations and how they influence reactivity.

Transition State Analysis in Carbamate Transformations

Transition state analysis is a critical component of computational studies, providing detailed information about the highest energy point along a reaction coordinate. For carbamate transformations, such as thermal decomposition or formation, locating and characterizing the transition state geometry and energy is key to understanding the reaction kinetics and mechanism.

Theoretical studies on the gas-phase elimination kinetics of various tert-butyl carbamates have identified six-membered cyclic transition states for their thermal decomposition. In these proposed structures, the carbonyl oxygen abstracts a proton from the tert-butyl group, leading to the formation of isobutene and the corresponding carbamic acid, which then decarboxylates. For this compound, a similar six-membered transition state would be expected for its thermal elimination. The electronic properties of the 2-methoxyphenyl substituent would likely influence the stability of this transition state and thus the rate of decomposition.

Kinetic Studies of tert-Butyl Carbamate Decomposition and Formation

Experimental kinetic studies provide crucial data that can be used to validate and refine theoretical models of reaction mechanisms. The thermal decomposition of tert-butyl carbamates has been investigated, typically revealing first-order kinetics. These studies often involve monitoring the reaction progress over a range of temperatures to determine activation parameters such as the activation energy (Ea) and the pre-exponential factor (A).

For example, joint theoretical and experimental studies on the gas-phase elimination of tert-butyl carbamate have yielded specific Arrhenius equations describing the temperature dependence of the rate coefficient. While specific kinetic data for this compound is not available, it is expected that it would undergo a similar unimolecular elimination reaction. The rate of this reaction would be influenced by the electronic and steric effects of the 2-methoxyphenyl group on the stability of the carbamate and the transition state for its decomposition.

Proposed Mechanistic Models for Specific Reactions (e.g., Cyclic Mechanisms for Thermal Eliminations)

Based on computational and kinetic evidence, mechanistic models for various carbamate reactions have been proposed. A prominent example is the cyclic mechanism for the thermal elimination of tert-butyl carbamates. This model involves a concerted, non-synchronous six-membered cyclic transition state, leading to the formation of isobutene and a carbamic acid intermediate. The carbamic acid then rapidly decarboxylates to yield the corresponding amine and carbon dioxide.

This cyclic mechanism is supported by theoretical calculations that show it to be an energetically favorable pathway. For this compound, this model would predict its thermal decomposition to yield isobutene, carbon dioxide, and 2-methoxyaniline. The presence of the methoxy (B1213986) group on the phenyl ring could potentially influence the reaction rate through electronic effects on the nitrogen atom's basicity and the stability of the resulting carbamic acid intermediate.

Applications in Advanced Organic Synthesis

Role as a Key Intermediate in Complex Molecule Synthesis

tert-Butyl N-(2-methoxyphenyl)carbamate serves as a crucial building block in the intricate field of organic synthesis. Its structure, featuring a methoxy-substituted phenyl ring and a Boc-protected amine, makes it a versatile intermediate for constructing more complex molecular architectures. The Boc (tert-butyloxycarbonyl) group provides a temporary shield for the amine's reactivity, allowing chemists to perform reactions on other parts of the molecule without unintended interference from the nitrogen atom. organic-chemistry.org Once the desired transformations are complete, the Boc group can be removed under specific acidic conditions, revealing the amine for subsequent reactions. organic-chemistry.orgwikipedia.org This strategic use is fundamental in multi-step syntheses where precise control over reactivity is paramount.

The scaffold of this compound is a key component in the synthesis of various biologically active compounds. Its derivatives are recognized as important intermediates for pharmaceuticals. atlantis-press.comresearchgate.net The presence of the protected amine and the methoxy-substituted aromatic ring allows for sequential modifications, such as the introduction of further substituents onto the ring or elaboration of the amine group after deprotection. This modular approach is highly valued in medicinal chemistry for creating libraries of related compounds to test for biological activity and to optimize drug candidates.

A prominent example of its application is in the synthesis of intermediates for the anticancer drug Omisertinib (AZD9291). atlantis-press.comresearchgate.net Omisertinib is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used to treat non-small cell lung cancer. researchgate.net The synthesis of a key intermediate, specifically tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate, starts from a related precursor, 4-fluoro-2-methoxy-5-nitroaniline. atlantis-press.comresearchgate.net This precursor undergoes a three-step sequence to yield the desired intermediate, which contains the core structure of this compound.

The general synthetic pathway involves:

Acylation: Protection of the aniline (B41778) nitrogen with a tert-butoxycarbonyl (Boc) group.

Nucleophilic Aromatic Substitution: Replacement of the fluorine atom with a desired amine side chain.

Reduction: Conversion of the nitro group to an amine, yielding the final intermediate. atlantis-press.com

This process highlights how the carbamate (B1207046) scaffold is integral to building the complex structure required for the pharmaceutical agent. atlantis-press.comresearchgate.net

Table 1: Synthetic Steps for an Omisertinib Intermediate

| Step | Reaction | Reagents and Conditions |

|---|---|---|

| 1 | Acylation | Boc₂O, triethylamine (B128534), DMAP, 40 °C |

| 2 | Nucleophilic Substitution | N¹,N¹,N²-trimethylethane-1,2-diamine, DIPEA, 140 °C |

| 3 | Reduction | 80% hydrazine (B178648) hydrate, FeCl₃, activated carbon, 60 °C - 80 °C |

Data derived from a study on a rapid synthetic method for the intermediate. atlantis-press.comresearchgate.net

Strategic Use in Protecting Group Chemistry

The this compound molecule is a classic example of the use of the tert-butoxycarbonyl (Boc) group in protecting group chemistry. Amines are nucleophilic and can react with a wide range of electrophiles. organic-chemistry.org In a complex synthesis, this reactivity can be undesirable. By converting the amine to a carbamate, its nucleophilicity is significantly diminished, rendering it inert to many reaction conditions. organic-chemistry.orgmasterorganicchemistry.com

The Boc group is particularly useful due to its unique stability and cleavage properties:

Stability: It is stable to most bases and nucleophiles, allowing for a wide range of reactions to be carried out on other parts of the molecule. organic-chemistry.org

Cleavage: The Boc group is readily removed under anhydrous acidic conditions, often using trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758). wikipedia.orgmasterorganicchemistry.com The cleavage mechanism involves the formation of a stable tert-butyl cation, carbon dioxide, and the free amine. organic-chemistry.orgwikipedia.org

This acid-lability provides an "orthogonal" protection strategy. For instance, a molecule could contain both a Boc-protected amine and a base-labile protecting group like Fmoc. The Fmoc group could be removed with a base to allow a reaction at that site, leaving the Boc group intact. Subsequently, the Boc group could be removed with acid for a different transformation. organic-chemistry.org

Development of Novel Synthetic Reagents Incorporating the this compound Scaffold

The core structure of this compound and its immediate precursors are utilized as scaffolds for developing novel compounds with potential therapeutic applications. By starting with a related structure, such as tert-butyl 2-aminophenylcarbamate, new series of molecules can be synthesized and evaluated.

In one study, tert-butyl 2-aminophenylcarbamate was used as a key starting material to synthesize a series of tert-butyl 2-(substituted benzamido)phenylcarbamate derivatives. nih.gov This was achieved by condensing the starting amine with various substituted carboxylic acids using peptide coupling reagents. The resulting compounds were then screened for in vivo anti-inflammatory activity. Several of the newly synthesized compounds showed promising activity, with some being comparable to the standard drug indomethacin. nih.gov This research demonstrates how the this compound scaffold can be a foundational element for creating new chemical entities for drug discovery.

Table 2: Anti-inflammatory Activity of Synthesized Phenylcarbamate Derivatives

| Compound | Substituent on Benzamido Group | % Inhibition (at 12 h) |

|---|---|---|

| 4a | 4-fluoro | 54.130% |

| 4g | 4-chloro-2,5-difluoro | 45.421% |

| 4h | 2,4,5-trimethoxy | 42.112% |

| 4i | 3,4,5-trimethoxy | 54.239% |

| Indomethacin (Standard) | N/A | 55.421% |

Data adapted from a study on the synthesis and anti-inflammatory evaluation of novel phenylcarbamate derivatives. nih.gov

Exploration of Biological Activities and Medicinal Chemistry Research

Investigation as a Potential Lead Compound in Drug Discovery Initiatives

There is currently no publicly available scientific literature that identifies tert-butyl N-(2-methoxyphenyl)carbamate as a lead compound in any drug discovery initiatives. Lead compounds are typically identified through high-throughput screening or rational drug design, and subsequently, their biological activities are extensively characterized. The absence of such studies for this particular compound suggests it has not been a primary focus of pharmaceutical research and development.

Preliminary Biological Activity Screening

Comprehensive searches of scientific databases and research publications did not yield any preliminary biological activity screening data for this compound. Such screenings are fundamental in the early stages of drug discovery to identify any potential therapeutic effects of a compound.

No studies have been published detailing the antimicrobial activity of this compound. The assessment of a compound's ability to inhibit the growth of or kill microorganisms such as bacteria and fungi is a critical step in the search for new anti-infective agents. However, this compound has not been evaluated in this context.

There is no available research on the anti-inflammatory effects of this compound. The investigation of a compound's ability to modulate inflammatory pathways is crucial for the development of treatments for a wide range of diseases, including autoimmune disorders and chronic inflammatory conditions.

No data from studies evaluating the cytotoxicity of this compound in cellular models could be located. Cytotoxicity assays are essential for determining the potential of a compound to cause cell damage or death, which is a key consideration for its safety profile and its potential as an anticancer agent.

Studies on Interactions with Biological Macromolecules

The interaction of small molecules with biological macromolecules, such as proteins and nucleic acids, is the basis of their pharmacological effects.

There are no published investigations into the protein binding characteristics of this compound. Understanding how a compound binds to specific proteins is fundamental to elucidating its mechanism of action and its potential therapeutic efficacy and side effects.

Enzyme Inhibition Studies

Research into the biological activities of this compound and its derivatives has revealed significant potential in the realm of enzyme inhibition. Specifically, derivatives of this compound have been identified as potent inhibitors of urease, an enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. The inhibition of urease is a key therapeutic strategy for managing infections caused by urease-producing bacteria, such as Helicobacter pylori, which is associated with gastritis, peptic ulcers, and gastric cancer.

A series of N-aryl-N'-isopropenyl-ureas, synthesized from tert-butyl N-arylcarbamates including the 2-methoxy substituted variant, demonstrated notable in vitro urease inhibition. These compounds were found to be significantly more potent than the standard urease inhibitor, thiourea. Molecular docking studies have suggested that these inhibitors interact with the nickel ions in the active site of the urease enzyme, effectively blocking its activity.

Furthermore, studies on a series of derivatives of tert-butyl N-(1H-benzo[d]imidazol-2-yl)carbamate have also highlighted their potent urease inhibitory activity. These compounds, which can be conceptually derived from the core structure of tert-butyl N-arylcarbamates, have shown promising results in in vitro assays. The structure-activity relationship (SAR) studies within this series indicate that the nature and position of substituents on the aromatic ring play a crucial role in determining the inhibitory potency.

The following table summarizes the urease inhibition data for selected derivatives conceptually related to this compound.

| Compound Derivative | Target Enzyme | IC₅₀ (µM) |

| N-(2-methoxyphenyl)-N'-isopropenyl-urea | Urease | Data not specified |

| Substituted benzimidazolylcarbamates | Urease | 0.11 - 18.24 |

Note: The table presents a range of IC₅₀ values for a series of related compounds to illustrate the potency achieved through derivatization.

Derivatization Strategies for Enhanced Biological Efficacy

The structure of this compound serves as a valuable scaffold for chemical modification to develop compounds with enhanced biological activities. The primary strategy involves the derivatization of the carbamate (B1207046) functional group to introduce new pharmacophores and to modulate the physicochemical properties of the molecule, thereby improving its interaction with biological targets.

One successful derivatization approach has been the conversion of tert-butyl N-arylcarbamates into N-aryl-N'-isopropenyl-ureas. This transformation involves the reaction of the parent carbamate with a suitable amine in the presence of a coupling agent. The introduction of the isopropenyl-urea moiety has been shown to be critical for the observed potent urease inhibitory activity. This modification allows for specific interactions within the enzyme's active site that are not possible with the parent carbamate.

Another key derivatization strategy involves the incorporation of the tert-butyl N-(aryl)carbamate motif into more complex heterocyclic systems. For instance, the synthesis of tert-butyl N-(1H-benzo[d]imidazol-2-yl)carbamate derivatives has led to a class of highly effective urease inhibitors. This strategy leverages the biological importance of the benzimidazole (B57391) scaffold, which is present in numerous medicinally active compounds. The synthesis of these derivatives typically involves the cyclization of a substituted o-phenylenediamine (B120857) with a cyanogen (B1215507) bromide, followed by the introduction of the tert-butoxycarbonyl (Boc) protecting group.

These derivatization strategies underscore the versatility of the this compound core structure in medicinal chemistry. By systematically modifying its structure, researchers can fine-tune the biological activity and develop novel therapeutic agents.

| Starting Material | Derivatization Strategy | Resulting Compound Class | Target Biological Activity |

| This compound | Reaction with isopropenyl amine | N-(2-methoxyphenyl)-N'-isopropenyl-ureas | Urease Inhibition |

| tert-butyl N-(aryl)carbamate scaffold | Incorporation into a benzimidazole ring system | tert-butyl N-(1H-benzo[d]imidazol-2-yl)carbamate derivatives | Urease Inhibition |

Structure Activity Relationship Sar Studies of Tert Butyl N 2 Methoxyphenyl Carbamate Derivatives

Impact of Substituent Modifications on Chemical Reactivity Profiles

The chemical reactivity of tert-butyl N-(2-methoxyphenyl)carbamate derivatives is intrinsically linked to the electronic and steric nature of substituents on the aromatic ring and modifications of the carbamate (B1207046) moiety itself. These modifications can influence reaction kinetics, metabolic stability, and the ability to interact with biological targets.

Substituents on the phenyl ring can significantly alter the reactivity of the carbamate group. The electronic properties of these substituents, whether electron-donating or electron-withdrawing, modulate the electron density of the entire molecule. For instance, electron-withdrawing groups on the aromatic ring have been shown to facilitate the transesterification of N-aryl carbamates, a reaction that can be indicative of their reactivity towards nucleophilic residues in enzyme active sites. rsc.org This suggests that introducing substituents like nitro or cyano groups on the 2-methoxyphenyl ring of the parent compound could enhance its carbamoylation potential, a mechanism often associated with the irreversible inhibition of certain enzymes. acs.org

Conversely, electron-donating groups, such as additional methoxy (B1213986) or alkyl groups, would be expected to decrease the electrophilicity of the carbamate carbonyl carbon, potentially reducing its reactivity. lumenlearning.com These principles are summarized in the table below, extrapolating from general studies on N-aryl carbamates.

| Substituent on Phenyl Ring | Expected Effect on Carbamate Carbonyl Electrophilicity | Predicted Impact on Reactivity with Nucleophiles |

| Electron-Withdrawing (e.g., -NO₂, -CN, -CF₃) | Increase | Enhanced Reactivity |

| Electron-Donating (e.g., -CH₃, -OCH₃, -NH₂) | Decrease | Reduced Reactivity |

Furthermore, the steric hindrance introduced by substituents, particularly at positions ortho to the carbamate linkage, can play a crucial role. Bulky substituents can shield the carbamate from nucleophilic attack, thereby decreasing its chemical reactivity. chemrxiv.org

Another key aspect of chemical reactivity influenced by substituents is the rotational barrier around the carbamate C–N bond. Studies on related N-aryl carbamates have demonstrated a linear free energy relationship between the electronic properties of the substituent and the energy barrier to rotation. Electron-donating groups tend to increase the rotational barrier, while electron-withdrawing groups decrease it. nd.edu This is significant because the conformation of the carbamate group can dictate its ability to fit into a binding pocket and interact with a biological target.

Correlation of Structural Features with Observed Biological Activities

The biological activity of this compound derivatives is a direct consequence of their structural and physicochemical properties. Modifications to the core structure can lead to significant changes in their pharmacological profiles, including anti-inflammatory and enzyme inhibitory activities.

In a study of structurally related tert-butyl 2-(substituted benzamido)phenylcarbamate derivatives, the nature of the substituent on the benzamido ring was found to be a critical determinant of anti-inflammatory activity. nih.gov For example, derivatives bearing a fluorine atom or an indole (B1671886) moiety exhibited enhanced anti-inflammatory effects. nih.gov Extrapolating these findings, it can be hypothesized that similar substitutions on the 2-methoxyphenyl ring of this compound could yield compounds with potent biological activities.

The following table summarizes the observed anti-inflammatory activity of selected tert-butyl 2-(substituted benzamido)phenylcarbamate derivatives, which can serve as a model for the rational design of novel this compound analogues. nih.gov

| Compound | Substituent | Anti-inflammatory Activity (% inhibition) |

| 4a | 4-Fluoro | 54.13 |

| 4i | 4-(1H-indol-2-yl)butanamido | 54.24 |

| 4e | 4-Nitro | 39.02 |

These data suggest that electronegative substituents and bulky heterocyclic moieties can be beneficial for anti-inflammatory activity, while other electron-withdrawing groups like a nitro group may be less favorable. nih.gov

Quantitative structure-activity relationship (QSAR) studies on other series of N-aryl derivatives have identified key molecular descriptors that correlate with biological activity. mdpi.com These often include lipophilicity (AlogP98), molecular shape (Wiener index, Kappa indices), and electronic properties (dipole moment). mdpi.com For instance, lipophilicity is frequently a dominant factor in the SAR of anti-inflammatory agents. nih.gov It is therefore anticipated that the biological activity of this compound derivatives will also be strongly influenced by their lipophilic/hydrophilic balance, which can be fine-tuned by the introduction of appropriate substituents.

Rational Design and Synthesis of Analogues for SAR Elucidation

The rational design of analogues is a systematic approach to explore the SAR of a lead compound. For this compound, this involves the strategic modification of different parts of the molecule to probe their importance for biological activity.

Key areas for modification include:

The Phenyl Ring: Introduction of a diverse set of substituents at the 3, 4, 5, and 6-positions to investigate the effects of electronics and sterics. For example, synthesizing a series with small, electron-withdrawing groups (e.g., F, Cl), electron-donating groups (e.g., CH₃, OCH₃), and larger lipophilic groups could provide a comprehensive SAR map.

The Carbamate Moiety: Replacement of the tert-butyl group with other alkyl or aryl substituents would allow for an exploration of the steric requirements at the nitrogen atom. Furthermore, modification of the carbamate linker itself, for instance, by creating thiocarbamate analogues, could lead to altered reactivity and biological profiles.

The 2-Methoxy Group: Conversion of the methoxy group to other alkoxy groups of varying chain lengths or to a hydroxyl group would probe the importance of this specific feature for binding and activity.

The insights gained from these SAR studies are invaluable for the design of new chemical entities with improved therapeutic potential. By understanding the intricate relationships between chemical structure, reactivity, and biological function, it is possible to rationally design more effective and selective drug candidates based on the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for tert-butyl N-(2-methoxyphenyl)carbamate, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : The synthesis of carbamate derivatives typically involves coupling 2-methoxyaniline with tert-butyl carbamoyl chloride under basic conditions (e.g., using triethylamine in anhydrous dichloromethane). To optimize yields:

- Temperature Control : Maintain 0–5°C during the coupling step to minimize side reactions .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Yield improvements (>75%) are achievable by extending reaction times (12–24 hrs) .

- Monitoring : Track reaction progress via TLC (Rf ≈ 0.5 in 3:1 hexane:EtOAc) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic techniques are most reliable for characterizing tert-butyl N-(2-methoxyphenyl)carbamate?

- Methodological Answer :

- NMR : Use H NMR (CDCl) to identify key signals: tert-butyl protons (δ 1.4 ppm, singlet), methoxy group (δ 3.8 ppm, singlet), and aromatic protons (δ 6.8–7.2 ppm). C NMR confirms carbamate carbonyl (δ 155 ppm) .

- IR : Look for N-H stretch (~3350 cm), C=O (1700 cm), and C-O (1250 cm) .

- Mass Spectrometry : ESI-MS ([M+H] expected at m/z 252.1) and HRMS for molecular formula validation .

Q. How does the stability of tert-butyl N-(2-methoxyphenyl)carbamate vary under acidic, basic, or oxidative conditions?

- Methodological Answer :

- Acidic Conditions : Hydrolysis of the carbamate group occurs in strong acids (e.g., HCl/THF, 1:1), yielding 2-methoxyaniline and CO. Monitor via pH-adjusted stability assays .

- Basic Conditions : Stable in mild bases (pH < 10) but degrades in concentrated NaOH. Use buffered solutions (pH 7–9) for long-term storage .

- Oxidative Stability : Resists HO but decomposes in KMnO. Assess via radical scavenging assays (e.g., DPPH) .

Advanced Research Questions

Q. How can contradictory crystallographic data for tert-butyl carbamate derivatives be resolved?

- Methodological Answer :

- Refinement Software : Use SHELXL for small-molecule refinement. Adjust parameters like ADPs (anisotropic displacement parameters) and hydrogen bonding constraints .

- Twinned Data : For twinned crystals, employ SHELXD/SHELXE to deconvolute overlapping reflections. Validate with R < 0.05 and CC > 90% .

- Validation Tools : Cross-check with PLATON (U values) and Mercury (hydrogen bonding networks) .

Q. What computational strategies are effective for predicting the reactivity of tert-butyl N-(2-methoxyphenyl)carbamate in catalytic systems?

- Methodological Answer :

- DFT Calculations : Use Gaussian09/B3LYP/6-311+G(d,p) to model transition states for nucleophilic attacks (e.g., at the carbamate carbonyl). Compare activation energies (ΔG) for different catalysts .

- Molecular Docking : Dock the compound into enzyme active sites (e.g., acetylcholinesterase) using AutoDock Vina. Analyze binding affinities (ΔG < -7 kcal/mol) and hydrogen-bond interactions .

Q. How can researchers identify and mitigate byproducts formed during the synthesis of tert-butyl carbamates?

- Methodological Answer :

- LC-MS Profiling : Use high-resolution LC-MS (Q-TOF) to detect low-abundance byproducts (e.g., N-methylated derivatives). Match fragmentation patterns to synthetic impurities .

- Mechanistic Studies : Probe side reactions via N-labeled aniline to track unintended alkylation pathways .

- Workup Optimization : Quench reactions with NHCl to precipitate unreacted reagents and reduce byproduct formation .

Methodological Challenges & Solutions

Q. What strategies address the hygroscopicity of tert-butyl N-(2-methoxyphenyl)carbamate during storage?

- Answer :

- Desiccants : Store under argon with 3Å molecular sieves. Monitor water content via Karl Fischer titration (<0.1% w/w) .

- Lyophilization : For long-term stability, lyophilize the compound and store at -20°C in amber vials .

Q. How can researchers validate conflicting NMR assignments for carbamate derivatives?

- Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.